molecular formula C19H19ClN4O4S B2886444 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034402-91-8

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2886444
CAS RN: 2034402-91-8
M. Wt: 434.9
InChI Key: AIWOPHDOTYIVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O4S and its molecular weight is 434.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Studies on the synthesis and application of heterocyclic compounds that share similar structural motifs with the specified compound demonstrate a wide range of potential scientific applications. For example, the synthesis and biological activity investigations of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers have been conducted, highlighting their antimicrobial and antitumor activities against various pathogenic bacteria, fungi, and Ehrlich ascites carcinoma cell lines. These novel compounds exhibit high efficiency in vitro, suggesting potential applications in creating sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).

Antimicrobial and Antitumor Activities

Research into the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides has revealed significant antimicrobial activity against various microorganisms. These studies indicate the potential of such compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance and treating infections (Talupur et al., 2021).

Molecular Interactions and Pharmacophore Models

The molecular interaction studies of antagonists with cannabinoid receptors, including detailed conformational analysis and pharmacophore model development, offer insights into the structural requirements for binding and activity at these receptors. Such research is fundamental for the design of new therapeutic agents targeting cannabinoid receptors, potentially contributing to the development of treatments for pain, inflammation, and other conditions (Shim et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-22-16-8-5-14(10-17(16)23(2)29(22,27)28)21-19(26)12-9-18(25)24(11-12)15-6-3-13(20)4-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWOPHDOTYIVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

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